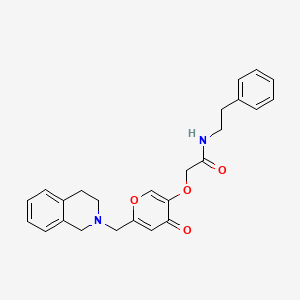
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic compound with a complex molecular structure. It possesses unique pharmacological properties that have piqued the interest of researchers in various fields, such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves several key steps:
Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl intermediate: This can be achieved via the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Formation of the 4-oxo-4H-pyran moiety: This part is usually synthesized through a multi-step reaction, involving the condensation of a diketone with an α-hydroxyester.
Coupling of the intermediate structures: The final step involves the coupling of the previously synthesized intermediates using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these lab-scale reactions with optimizations for cost efficiency and yield. This may involve continuous flow techniques, automated synthesis machines, and optimization of reaction conditions for the highest yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: It can be oxidized to introduce additional oxygen-containing functionalities.
Reduction: It can be reduced to remove oxygen functionalities or reduce the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Using hydrogen gas (H2) over a palladium (Pd) catalyst or sodium borohydride (NaBH4).
Substitution: Conditions like acidic or basic environments depending on the group being substituted, with common reagents including halides for nucleophilic substitutions.
Major Products
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Saturated derivatives or reduced oxygen content derivatives.
Substitution: Various substituted amides or ethers depending on the reaction conditions.
科学研究应用
Chemistry
Synthetic chemistry: As a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitor for enzymes due to its complex structure.
Probes: Used in biological assays to study protein interactions and cellular processes.
Medicine
Pharmacology: Potential therapeutic applications as it might interact with specific biological targets.
Drug design: Serves as a lead compound for developing new drugs.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical sensors: Potential use in the design of sensors due to its reactivity.
作用机制
The mechanism of action involves the compound interacting with specific molecular targets within biological systems. This could include binding to enzymes or receptors, modulating their activity. The specific pathways could involve the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolines: Similar structure but different functional groups.
Pyran derivatives: Share the pyran ring structure but differ in substituents.
Phenethylamides: Have the phenethylamine structure but differ in additional groups.
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide apart is its unique combination of functional groups and ring structures, giving it distinct reactivity and biological activity profiles. This makes it a valuable compound for diverse scientific research applications.
There you go—an exploration into the intriguing world of this compound, full of potential and complexities! What do you think?
属性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUODYTGYGQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














